

# Commercial Suppliers and Technical Guide for High-Purity Methyl 2-iodobenzoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 2-iodobenzoate

Cat. No.: B057072

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity **Methyl 2-iodobenzoate** (CAS No. 610-97-9), a key building block in the synthesis of various active pharmaceutical ingredients (APIs).<sup>[1][2]</sup> This document outlines the purity levels available from various suppliers, detailed experimental protocols for its synthesis and purity analysis, and its applications in pharmaceutical research.

## Introduction

**Methyl 2-iodobenzoate** is a versatile organic compound widely utilized in medicinal chemistry and organic synthesis.<sup>[1][2]</sup> Its primary role is as an intermediate in the creation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.<sup>[1]</sup> The presence of an iodine atom makes it a valuable substrate for various coupling reactions, enabling the efficient construction of intricate molecular architectures.<sup>[2]</sup> One notable application is its use as a precursor in the synthesis of Montelukast, a medication for managing asthma and allergies.<sup>[3]</sup> Given its critical role, the purity of **Methyl 2-iodobenzoate** is of paramount importance to ensure the quality, safety, and efficacy of the final pharmaceutical products.<sup>[4]</sup>

## Commercial Availability and Purity Specifications

A range of chemical suppliers offer **Methyl 2-iodobenzoate** at various purity grades. The most common analytical technique cited for purity determination is Gas Chromatography (GC). The

following table summarizes the offerings from several prominent suppliers.

| Supplier                      | Stated Purity | Analytical Method | CAS Number |
|-------------------------------|---------------|-------------------|------------|
| Chem-Impex                    | ≥ 99%         | GC                | 610-97-9   |
| Strem                         | min. 98%      | -                 | 610-97-9   |
| Sigma-Aldrich                 | 97%           | -                 | 610-97-9   |
| Tokyo Chemical Industry (TCI) | >98.0%        | GC                | 610-97-9   |
| Santa Cruz Biotechnology      | -             | -                 | 610-97-9   |
| Infinium Pharmachem           | -             | -                 | 610-97-9   |
| Jinma Pharma                  | ≥98.0%        | -                 | 610-97-9   |
| Samrat Remedies               | Min. 98%      | GC                | 610-97-9   |

## Synthesis of High-Purity Methyl 2-iodobenzoate

High-purity **Methyl 2-iodobenzoate** is commonly synthesized through the esterification of 2-iodobenzoic acid with methanol.<sup>[4]</sup> An alternative, though less common, industrial method involves the diazotization of methyl anthranilate followed by a substitution reaction.<sup>[1]</sup>

### Experimental Protocol: Synthesis via Esterification<sup>[4]</sup>

This protocol describes the synthesis of **Methyl 2-iodobenzoate** from 2-iodobenzoic acid and methanol.

#### Materials:

- 2-Iodobenzoic acid (13.1 g, 52.9 mmol)
- Methanol (300 mL)
- Concentrated sulfuric acid (30 mL)

- Diethyl ether
- Saturated aqueous sodium hydrogen carbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

**Procedure:**

- To a 500 mL flask equipped with a stirrer, add 2-iodobenzoic acid (13.1 g, 52.9 mmol) and methanol (300 mL).
- While stirring at room temperature, slowly add concentrated sulfuric acid (30 mL).
- Heat the mixture to 80°C and stir for 2.5 hours under a nitrogen atmosphere.
- After the reaction is complete, cool the mixture to room temperature.
- Perform an extraction with diethyl ether.
- Wash the organic layer twice with water, once with a saturated aqueous solution of sodium hydrogen carbonate, and once with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a solvent system of hexane/ethyl acetate (5/1) to yield high-purity **Methyl 2-iodobenzoate**.

## Purity Assessment

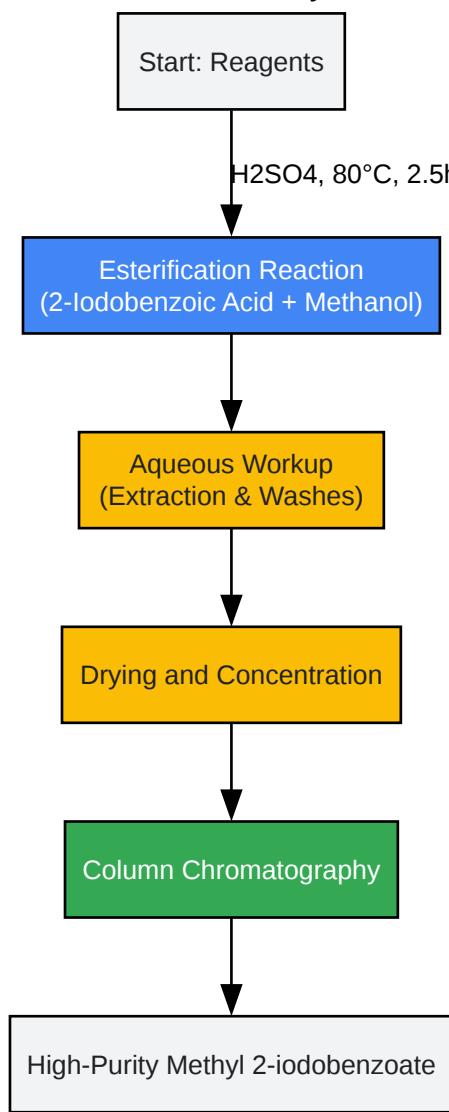
To ensure the quality of **Methyl 2-iodobenzoate** for pharmaceutical applications, rigorous purity assessment is crucial. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.

## Experimental Protocol: Purity Determination by HPLC[4]

This protocol outlines a reversed-phase HPLC method for determining the purity of synthesized **Methyl 2-iodobenzoate**.

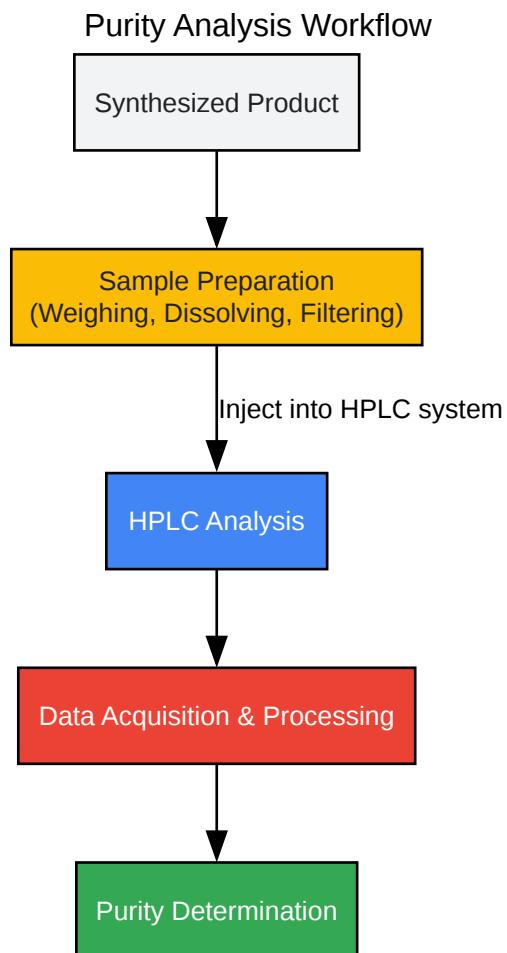
### Instrumentation and Chromatographic Conditions:

- HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
- Column: C18, 4.6 mm x 150 mm, 5  $\mu$ m particle size.
- Mobile Phase: Acetonitrile and water (60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10  $\mu$ L.
- Run Time: 20 minutes.


### Sample Preparation:

- Accurately weigh approximately 25 mg of the synthesized **Methyl 2-iodobenzoate** into a 50 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
- Filter the solution through a 0.45  $\mu$ m syringe filter before injection.

## Visualizing the Workflow


The following diagrams illustrate the logical workflow for the synthesis and purity verification of **Methyl 2-iodobenzoate**.

### Synthesis Workflow for Methyl 2-iodobenzoate



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for high-purity **Methyl 2-iodobenzoate**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for HPLC-based purity assessment.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CN106608823A - Production technology of methyl 2-iodobenzoate - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for High-Purity Methyl 2-iodobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057072#commercial-suppliers-of-high-purity-methyl-2-iodobenzoate]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)